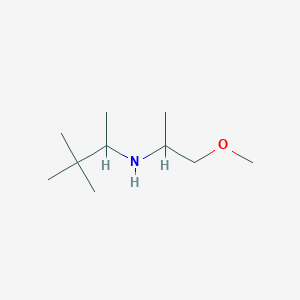

(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine

Übersicht

Beschreibung

“(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” is a chemical compound with the molecular formula C10H23NO . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” consists of 10 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . The exact structure is not available in the search results.Physical And Chemical Properties Analysis

“(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” is a liquid at room temperature . The molecular weight is 173.3 g/mol .Wissenschaftliche Forschungsanwendungen

Agrochemicals: Plant Growth Regulation

This compound has been evaluated for its potential as a plant growth regulator . It has shown promising results in promoting root length in crops like mungbean and wheat . The compound influences the levels of endogenous hormones such as indole-3-acetic acid (IAA) , abscisic acid (ABA) , and gibberellin (GA3) , which are crucial for plant development . This application could revolutionize agricultural practices by improving crop yields and stress resistance.

Organic Synthesis: Hindered Amine Motifs

In organic synthesis, this compound provides a chemically differentiated building block for the preparation of drug candidates. It is particularly useful for creating hindered amine motifs , which are traditionally challenging to access . This application is significant in medicinal chemistry, where the creation of structurally complex molecules is essential for drug discovery.

Medicinal Chemistry: Drug Development

The structural uniqueness of this compound makes it a valuable asset in medicinal chemistry. It can be used to synthesize a variety of biologically active molecules, potentially leading to the development of new medications . Its ability to bind with enzymes and receptors could be harnessed to create targeted therapies for various diseases.

Biological Systems: Enzyme and Receptor Binding

Due to its tri-nitrogen aromatic heterocyclic structure, the compound can bind with a variety of enzymes and receptors in biological systems . This property can be exploited to study enzyme functions and receptor signaling pathways, contributing to our understanding of biological processes and disease mechanisms.

Agrichemistry: Root Growth Stimulant

As a new agrochemical, this compound acts as a root growth stimulant. It not only promotes primary root length but also plays a role in controlling the primary root development by altering hormone levels . This could be particularly beneficial in enhancing the robustness of plants against environmental stresses.

Pharmacological Chemistry: Bioactive Compound Synthesis

The compound’s structure allows for the synthesis or modification of potentially active molecules into diverse structures with high biological activity . This approach is a cornerstone in pharmacological chemistry, where the quest for new bioactive compounds is relentless.

Chemical Research: Triazole Derivatives

Research into triazole derivatives, to which this compound belongs, has shown that they have broad biological activities . These activities include plant growth regulatory activity, making them of special interest in chemical research for both agrichemistry and pharmacological applications.

Environmental Impact: Safe Agrochemical Alternatives

The environmental impact of agrochemicals is a growing concern. This compound, with its plant growth regulatory properties, offers a potential alternative to traditional chemicals that may be less environmentally friendly . Its use could lead to safer agricultural practices with reduced ecological footprints.

Safety and Hazards

The safety information for “(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine” indicates that it is potentially dangerous. The hazard statements include H226, H302, H312, H314, H332, and H335 . These codes correspond to various hazards, such as being flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

N-(1-methoxypropan-2-yl)-3,3-dimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO/c1-8(7-12-6)11-9(2)10(3,4)5/h8-9,11H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMDBLHGCUZBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylbutan-2-yl)(1-methoxypropan-2-yl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

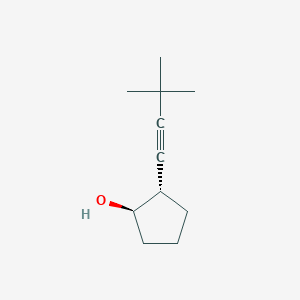

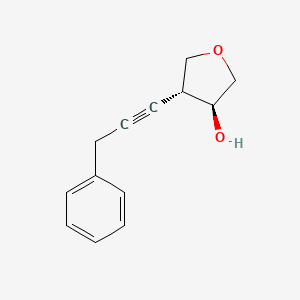

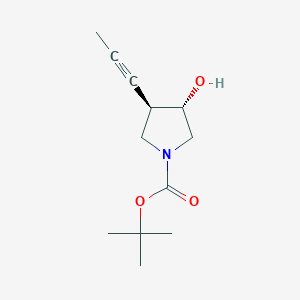

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)

![tert-butyl 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1531810.png)

![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)

![1-{[(3R,4R)-4-hydroxyoxolan-3-yl]sulfanyl}ethan-1-one](/img/structure/B1531815.png)

![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)

![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)

![3-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531821.png)

![2-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531822.png)

![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[d][1,2,3]triazole](/img/structure/B1531825.png)